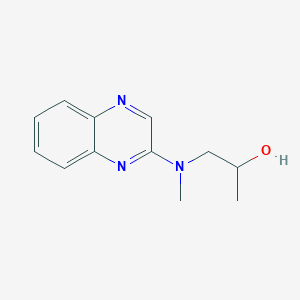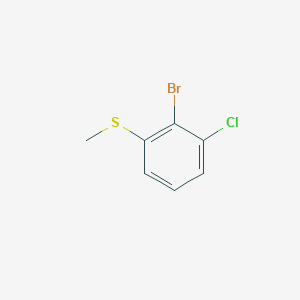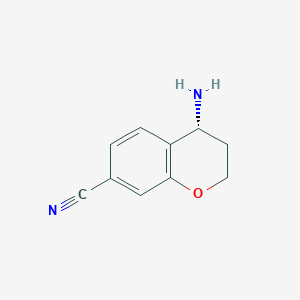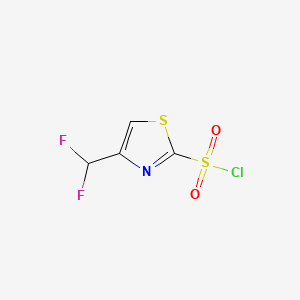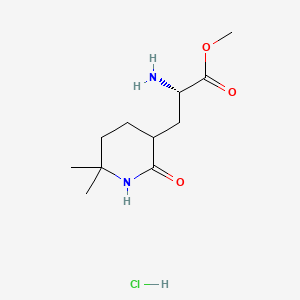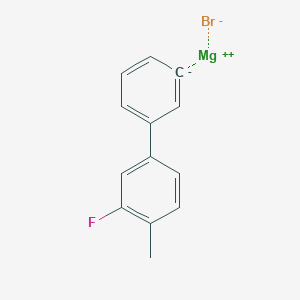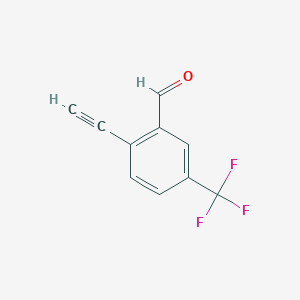
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyanophenoxy group and a triazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenoxy Intermediate: The synthesis begins with the preparation of 4-cyanophenol, which is then reacted with an appropriate alkylating agent to form 2-(4-cyanophenoxy)ethyl bromide.
Cyclization to Form the Triazole Ring: The intermediate 2-(4-cyanophenoxy)ethyl bromide is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyanophenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
類似化合物との比較
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as:
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-methanol: Contains a methanol group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H9N5O |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
1-[2-(4-cyanophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C12H9N5O/c13-7-10-1-3-11(4-2-10)18-6-5-17-9-15-12(8-14)16-17/h1-4,9H,5-6H2 |
InChIキー |
LHRNWUKNVDGACK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OCCN2C=NC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


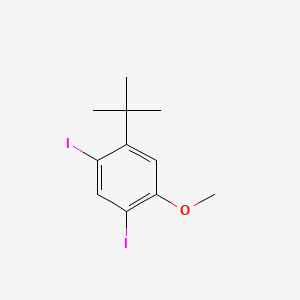

![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
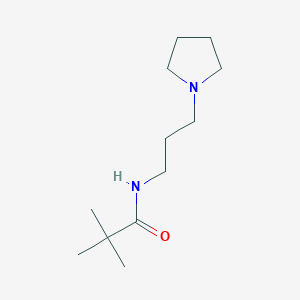
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
